molecular formula C17H15N3O3 B2767071 5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034394-41-5

5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2767071
CAS RN: 2034394-41-5
M. Wt: 309.325
InChI Key: WRJRLJRSRKUJDO-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. The compound is a member of the isoxazole family and has been shown to have promising effects in preclinical studies.

Scientific Research Applications

Novel Antiprotozoal Agents

Research by Ismail et al. (2004) delves into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with strong DNA affinities, demonstrating significant in vitro and in vivo antiprotozoal activities. These compounds, including derivatives of furan, have shown potential as therapeutic agents against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to their application in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Anticancer and Anti-5-lipoxygenase Agents

A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, investigating their cytotoxic and 5-lipoxygenase inhibition activities. This research illustrates the compound's potential in developing new anticancer and anti-inflammatory therapies, showcasing the broader applicability of furan derivatives in medicinal chemistry (Rahmouni et al., 2016).

Synthesis and Transformations of Furan Derivatives

El’chaninov and Aleksandrov (2017) explored the synthesis and transformations of furan derivatives, providing insights into the chemical behavior and potential applications of these compounds in synthesizing new materials or pharmaceuticals (El’chaninov & Aleksandrov, 2017).

Multicomponent Reactions for Heterocycle Synthesis

Shestopalov et al. (2008) reviewed multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid, highlighting their utility in synthesizing a diverse array of carbo- and heterocycles, including furan derivatives. This research emphasizes the versatility of multicomponent reactions in organic synthesis, particularly for constructing complex molecular architectures (Shestopalov et al., 2008).

Amplification of Phleomycin

Brown and Cowden (1982) explored unfused heterobicycles, including furan derivatives, as amplifiers of phleomycin against Escherichia coli. This study suggests potential applications in enhancing antibiotic effectiveness or developing new antimicrobial strategies (Brown & Cowden, 1982).

properties

IUPAC Name

5-cyclopropyl-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(14-8-16(23-20-14)12-4-5-12)19-10-11-3-6-13(18-9-11)15-2-1-7-22-15/h1-3,6-9,12H,4-5,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJRLJRSRKUJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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